molecular formula C5H6N2O3 B2612547 Methyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate CAS No. 79746-67-1

Methyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

Cat. No.: B2612547
CAS No.: 79746-67-1
M. Wt: 142.114
InChI Key: VKJVBCJNDVKSQV-UHFFFAOYSA-N
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Description

Structural Characterization and Fundamental Properties

Systematic Nomenclature and IUPAC Conventions

Methyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate adheres to IUPAC nomenclature guidelines for pyrazole derivatives. The parent structure is a pyrazole ring (five-membered, two adjacent nitrogen atoms), with substituents at positions 3, 4, and 5. Key features include:

  • Position 3 : A methyl ester group (-COOCH₃).
  • Position 5 : A ketone group (=O).
  • Positions 4 and 5 : Partial saturation (dihydro), resulting in a single bond between C4 and C5.
  • Hydrogen placement : The "1H" designation indicates a hydrogen atom bonded to the nitrogen at position 1.

The systematic name reflects the numbering priority of functional groups, with the ketone (oxo) and ester groups taking precedence over hydrogen placement. Comparative nomenclature across related compounds is summarized below.

Compound IUPAC Name CAS Number Molecular Formula
Target compound This compound C₆H₈N₂O₃
Ethyl analog Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate 85230-37-1 C₆H₈N₂O₃
1-Methyl-substituted derivative Methyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate 1396774-60-9 C₇H₁₀N₂O₃

Molecular Geometry and Tautomeric Behavior

The compound exhibits tautomeric equilibria influenced by solvent polarity and electronic effects. In polar solvents like DMSO-d₆, the keto form (5-oxo) predominates due to stabilization of the carbonyl group. In nonpolar solvents (e.g., CDCl₃), partial tautomerization to the enol form (5-hydroxy) may occur, forming intermolecular hydrogen bonds.

Key Observations:
  • Tautomeric Forms :

    • Keto form (5-oxo) : Dominant in polar environments; characterized by a planar pyrazole ring and a carbonyl group at C5.
    • Enol form (5-hydroxy) : Observed in nonpolar solvents; features a hydroxyl group at C5 and a non-planar ring due to C4-C5 single bond.
  • Electronic Effects :

    • The methyl ester at C3 acts as an electron-withdrawing group, stabilizing the keto tautomer via resonance.
    • Steric hindrance from substituents (e.g., methyl groups) can shift equilibrium toward the enol form in crowded environments.
  • Spectroscopic Evidence :

    • ¹H NMR : Absence of an OH proton signal in polar solvents confirms keto dominance. In nonpolar solvents, broad singlets near δ 12 ppm indicate enolic OH groups.
    • IR Spectroscopy : A strong C=O stretch at ~1728 cm⁻¹ confirms the keto form.

Crystallographic Parameters and Hydrogen Bonding Networks

Crystallographic data for related compounds provide insights into the spatial arrangement and intermolecular interactions of this compound. Key parameters include:

Parameter Value Source
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 9.54 Å, b = 9.58 Å, c = 11.58 Å
Dihedral Angle (Phenyl/Pyrazole) 60.83° (for phenyl-substituted analog)
Hydrogen Bonding Networks:
  • O-H…N Interactions : In enolic forms, hydroxyl protons form hydrogen bonds with adjacent nitrogen atoms (e.g., O–H…N distances ~1.95 Å).
  • C-H…O Bonds : Methyl ester carbonyl groups participate in weaker C–H…O interactions (H…O ~2.42 Å), stabilizing dimeric or chain-like arrangements.
  • Stacking Interactions : π-π interactions between aromatic rings (e.g., phenyl groups in analogs) contribute to crystal packing.

Thermodynamic Stability and Phase Transition Analysis

The compound’s stability is influenced by temperature, solvent, and substituent effects.

Thermodynamic Properties:
Property Value Source
Melting Point ~144–148°C (related methyl ester)
Boiling Point 108–110°C (1 Torr) (related methyl ester)
Solubility High in DMSO, methanol; low in water
Phase Transitions:
  • Thermal Decomposition : Prolonged heating above 200°C leads to decarboxylation or ring-opening reactions.
  • Solvent-Dependent Behavior :
    • Polar Solvents : Stabilize the keto form via solvation of the carbonyl group.
    • Nonpolar Solvents : Favor enol tautomerization and dimerization.

Properties

IUPAC Name

methyl 5-oxo-1,4-dihydropyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-10-5(9)3-2-4(8)7-6-3/h2H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJVBCJNDVKSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79746-67-1
Record name methyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding different hydroxylated pyrazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

    Oxidation Products: Oxidized pyrazole derivatives.

    Reduction Products: Hydroxylated pyrazole derivatives.

    Substitution Products: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology and Medicine:

    Pharmaceuticals: Potential use in the development of new drugs due to its bioactive properties.

    Biological Studies: Used in studies to understand enzyme interactions and metabolic pathways.

Industry:

    Agriculture: Potential use in the development of agrochemicals.

    Materials Science: Used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism by which methyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate exerts its effects involves interactions with various molecular targets. These interactions can include binding to enzymes or receptors, thereby modulating their activity. The specific pathways involved depend on the context in which the compound is used, such as in medicinal chemistry or biological studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table provides a comparative analysis of Methyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate and structurally related compounds, focusing on substituents, physicochemical properties, and applications:

Compound Name Key Substituents/Modifications Physical Properties Applications/Findings References
This compound Methyl ester, 5-oxo-pyrazolone Predominantly enol form in DMSO-d6 Organocatalyst; precursor for hybrid molecules (e.g., dithiane derivatives)
Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate Ethyl ester (vs. methyl) MW: 170.14; purity: 95% Commercial availability; used in heterocyclic synthesis
Methyl 4-(5-hydroxy-1,3-dithian-2-ylidene)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate (4e) Dithiane moiety at position 4 Mp: 217–219°C; Rf: 0.7 (EtOAc/hexane) High-yield (83%) synthesis; IR/NMR confirms stability of dithiane-pyrazolone hybrids
Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate Bicyclic indazole ring fused to pyrazolone MW: 208.21; CAS: 913558-33-5 Potential pharmaceutical intermediate due to extended aromatic system
Methyl 1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate N1-methyl substitution Environmental monitoring standard; structural analog for analytical calibration
Disodium 4,5-dihydro-5-oxo-1-phenyl-4-[(4-sulfophenyl)azo]-1H-pyrazole-3-carboxylate Sulfophenylazo and carboxylic acid groups Ionic, water-soluble Food additive (dye or stabilizer); regulated by FAO/WHO
Methyl (Z)-4-({6-chloro-4-[2-(4-chlorophenyl)hydrazono]-4H-chromen-3-yl}methylene)-1-(4-chlorophenyl)-5-oxo-pyrazole-3-carboxylate Chlorophenyl, chromenyl substituents Mp: 250–252°C; FT-IR: 1716 cm⁻¹ (C=O) Anticancer/antimicrobial candidate; enhanced π-π stacking and halogen bonding

Key Observations:

Ester Group Variations :

  • The ethyl ester analog (CAS 58607-90-2) exhibits higher lipophilicity than the methyl derivative, influencing solubility and hydrolysis rates. It is widely available commercially .
  • Methyl esters are more reactive in nucleophilic substitution due to shorter alkyl chains, favoring faster metabolic degradation in drug design.

Tautomerism: Unlike its ethyl counterpart, the methyl derivative’s tautomeric equilibrium (enol vs. keto) is solvent-dependent, affecting reactivity in synthetic applications .

Functional Group Additions :

  • Dithiane-substituted derivatives (e.g., 4e ) show elevated melting points (217–219°C vs. ~200°C for parent compound), indicating enhanced crystalline stability from sulfur-based interactions .
  • Sulfophenylazo derivatives (e.g., FAO/WHO-listed salts) are ionic and water-soluble, contrasting with the neutral ester’s organic solubility .

Pyrazolone cores with tetrazole or carbohydrazide groups demonstrate anti-inflammatory and antidepressant activities, highlighting the scaffold’s versatility .

Commercial and Industrial Relevance :

  • The ethyl ester is more prevalent in commercial catalogs (e.g., BLD Pharm, CymitQuimica), while methyl variants are niche standards or intermediates .

Biological Activity

Methyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate (CAS No. 79746-67-1) is a compound belonging to the pyrazole family, characterized by its five-membered ring containing two nitrogen atoms. The compound possesses a carbonyl group at the 5-position and a carboxylate moiety at the 3-position, which contribute to its unique chemical properties and biological activities. Its molecular formula is C5H6N2O3C_5H_6N_2O_3, with a molecular weight of approximately 142.11 g/mol .

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects, making it a candidate for further pharmaceutical development. Key biological activities include:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, specific derivatives displayed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong bactericidal effects .
  • Anti-inflammatory Properties : The compound has been linked to the modulation of inflammatory pathways, potentially influencing conditions related to inflammation and pain response.

The biological activity of this compound is mediated through several mechanisms:

  • Enzyme Interaction : The compound can bind to specific enzymes, inhibiting or activating their activity through covalent or non-covalent interactions.
  • Gene Expression Modulation : It influences gene expression by interacting with transcription factors or regulatory proteins, thereby altering the transcriptional activity of specific genes.
  • Cell Signaling Pathways : The compound has been observed to affect key signaling pathways such as MAPK/ERK, promoting cell proliferation and differentiation.

Case Studies

A notable study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The study found that certain derivatives not only inhibited bacterial growth but also prevented biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, highlighting their potential in treating infections caused by these pathogens .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, the following table summarizes key features:

Compound NameMolecular FormulaUnique Features
This compoundC₅H₆N₂O₃Carbonyl and carboxylate moieties enhancing reactivity
Ethyl 5-Oxo-4,5-Dihydro-1H-Pyrazole-3-CarboxylateC₇H₁₀N₂O₃Higher lipophilicity due to ethyl group
Methyl 1H-Pyrazole-3-CarboxylateC₄H₆N₂O₂Simpler structure lacking additional carbonyl
Methyl 4-Hydroxy-1H-PyrazoleC₄H₆N₂O₂Hydroxyl group at position 4 affecting reactivity

This comparison illustrates that this compound has distinct functional groups that contribute to its diverse biological activities compared to its analogs .

Synthetic Routes

The synthesis of this compound typically involves cyclocondensation reactions using hydrazine derivatives with β-keto esters. Common methods include:

  • Reflux Conditions : Reacting methyl acetoacetate with hydrazine hydrate under reflux conditions.
  • Optimization for Industrial Production : Utilizing continuous flow reactors for large-scale production while ensuring consistent quality and yield .

Applications in Research and Industry

This compound has several applications across various fields:

  • Medicinal Chemistry : It serves as a bioactive molecule with potential applications in drug development targeting antimicrobial and anti-inflammatory pathways.
  • Synthetic Chemistry : Used as a building block in the synthesis of more complex heterocyclic compounds.

Q & A

Q. What are the recommended synthetic routes for Methyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate, and how are intermediates characterized?

A one-pot synthesis strategy is often employed for pyrazole derivatives, involving cyclocondensation of hydrazines with β-ketoesters or α,β-unsaturated carbonyl compounds. For example, hydroxylated pyrazolone hybrids are synthesized via tandem reactions of hydrazines with dithiane precursors, achieving high yields (85–95%) . Key intermediates are characterized using IR (to confirm C=O and N-H stretches at ~1650 cm⁻¹ and ~3200 cm⁻¹, respectively), NMR (¹H and ¹³C for substituent analysis), and mass spectrometry (EI-MS for molecular ion verification) .

Q. What spectroscopic techniques are critical for verifying the structure of this compound?

  • ¹H NMR : Peaks at δ 3.8–4.0 ppm (methoxy group) and δ 5.0–5.5 ppm (pyrazoline ring protons).
  • ¹³C NMR : Signals at ~165 ppm (ester carbonyl) and ~170 ppm (keto group) .
  • IR : Strong absorption bands for C=O (1650–1700 cm⁻¹) and N-H (3100–3300 cm⁻¹) .
  • MS : Molecular ion peak at m/z 156.13 (C₆H₈N₂O₃) .

Q. How should researchers handle stability and storage of this compound?

Limited stability data are available, but structurally similar ethyl esters (e.g., Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate) are stored at 2–8°C in airtight containers to prevent hydrolysis . For long-term storage, desiccants and inert atmospheres (N₂/Ar) are recommended.

Q. What are the common tautomeric forms of pyrazolone derivatives, and how do they affect reactivity?

Pyrazolones exist in keto-enol tautomeric equilibria. The keto form (5-oxo) dominates in non-polar solvents, while the enol form (5-hydroxy) is stabilized in polar media. Tautomerism influences hydrogen-bonding patterns and reactivity in nucleophilic substitutions .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in crystals of this compound be analyzed?

Use graph-set analysis (Etter’s method) to classify hydrogen bonds into motifs like D (donor), A (acceptor), and C (cyclic). For pyrazolones, intermolecular N-H···O and O-H···O bonds often form chains (C₂²(6)) or rings (R₂²(8)), critical for crystal packing and stability . Software like SHELXL (for refinement) and Mercury (for visualization) are recommended .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps.
  • Molecular Docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding and π-π stacking .

Q. How can synthetic yields be optimized for derivatives with bulky substituents?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 1h) and improves yields by 10–15% .
  • Catalysis : Use Lewis acids (e.g., ZnCl₂) to facilitate cyclization steps.
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

Q. How should researchers resolve contradictions in biological activity data across substituted pyrazolones?

  • SAR Studies : Systematically vary substituents at positions 1, 3, and 5. For example, electron-withdrawing groups (NO₂) at position 4 enhance anti-inflammatory activity, while alkyl chains reduce solubility .
  • Dose-Response Curves : Use IC₅₀/EC₅₀ comparisons to differentiate potency from toxicity .

Q. What strategies mitigate challenges in crystallizing this compound?

  • Solvent Diffusion : Layer hexane over a saturated DCM solution to induce slow crystallization.
  • Additives : Add trace amounts of ionic liquids (e.g., [BMIM]BF₄) to improve crystal quality .

Q. How can regioselectivity issues in pyrazole functionalization be addressed?

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) at position 1 to steer electrophilic substitution to position 4 .
  • Transition Metal Catalysis : Pd-catalyzed C-H activation enables selective C-3 arylation .

Methodological Notes

  • References : Avoid non-peer-reviewed sources (e.g., commercial catalogs). Prioritize synthetic protocols , crystallography tools , and pharmacological data .
  • Data Reproducibility : Report reaction conditions (solvent, temperature, catalyst) in detail. For example, "one-pot synthesis in ethanol at 80°C for 12h" .
  • Ethical Compliance : Adhere to safety guidelines for handling reactive intermediates (e.g., hydrazines) and dispose of waste via licensed contractors .

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